3-Pyridylamidoxime
Overview
Description
Preparation Methods
The synthesis of 3-Pyridylamide oxime involves the reaction between hydroxylamine hydrochloride, sodium hydroxide, and 3-cyanopyridine dissolved in ethanol . This method is efficient and yields the desired product in high purity. Industrial production methods often utilize similar reaction conditions but on a larger scale to meet the demand for pharmaceutical applications .
Chemical Reactions Analysis
3-Pyridylamide oxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This reaction often involves halogenating agents or nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield pyridine N-oxide derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
3-Pyridylamide oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridylamide oxime involves its interaction with molecular targets such as acetylcholinesterase. It reactivates this enzyme by cleaving the bond formed between the enzyme and organophosphate compounds, thereby restoring its normal function . This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .
Comparison with Similar Compounds
3-Pyridylamide oxime is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Known for its effectiveness in reactivating acetylcholinesterase.
HI-6: A potent reactivator with a broader spectrum of activity against various organophosphates.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
1594-58-7 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N\O)/N |
SMILES |
C1=CC(=CN=C1)C(=NO)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N |
Appearance |
Assay:≥98%A crystalline solid |
1594-58-7 | |
Pictograms |
Irritant |
Synonyms |
N-Hydroxynicotinamidine; NSC 208697; NSC 220324 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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